2-({1-[(methylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride
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Overview
Description
2-({1-[(methylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a methylamino group, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(methylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce the methylamino group at the 1-position. This can be achieved through nitration, reduction, and subsequent methylation.
Introduction of the Acetonitrile Group: The naphthalene derivative is then reacted with chloroacetonitrile in the presence of a base to form the desired acetonitrile compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or oximes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, making them candidates for drug development. They can be explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its structural properties.
Mechanism of Action
The mechanism of action of 2-({1-[(methylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene ring and the methylamino group can facilitate binding to hydrophobic pockets or active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(dimethylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride
- 2-({1-[(ethylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride
Uniqueness
The uniqueness of 2-({1-[(methylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methylamino group at the 1-position of the naphthalene ring and the acetonitrile moiety provides a distinct set of chemical properties that can be exploited in various applications.
Properties
CAS No. |
2694744-41-5 |
---|---|
Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.7 |
Purity |
93 |
Origin of Product |
United States |
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